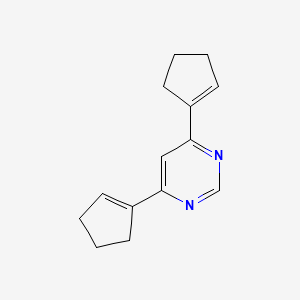

4,6-Di(cyclopenten-1-yl)pyrimidine

Description

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4,6-di(cyclopenten-1-yl)pyrimidine |

InChI |

InChI=1S/C14H16N2/c1-2-6-11(5-1)13-9-14(16-10-15-13)12-7-3-4-8-12/h5,7,9-10H,1-4,6,8H2 |

InChI Key |

IPNTXDNBFAPDLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C1)C2=CC(=NC=N2)C3=CCCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of cyclopentenyl-substituted pyrimidines typically involves:

- Formation of the pyrimidine core.

- Introduction of cyclopentenyl substituents via coupling or cycloaddition reactions.

- Use of ring transformations and palladium-catalyzed cross-coupling to install cyclopentenyl moieties.

The pyrimidine ring, a six-membered diazine, provides azadiene functionality that can undergo inverse electron demand Diels-Alder reactions, enabling cycloalkenopyridine and related ring systems to be formed or functionalized.

Synthesis via Ring Transformations and Cycloadditions

One prominent approach involves the use of diazines such as pyrimidines in [4+2] inverse electron demand Diels-Alder cycloadditions with cyclopentene derivatives. This method forms cycloadducts which, upon retro-Diels-Alder reaction, yield cycloalkenopyridines bearing cyclopentenyl substituents.

For example, heating 5-substituted 2-(pent-4-yn-1-yl)pyrimidines at elevated temperatures (around 210 °C) induces ring transformations that generate cyclopentenyl-substituted pyrimidine derivatives.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Inverse electron demand Diels-Alder cycloaddition | Room temperature to 210 °C | Formation of cycloadducts |

| 2 | Retro-Diels-Alder reaction | Heating | Cycloalkenopyridine derivatives with cyclopentenyl groups |

This approach leverages the inherent reactivity of the pyrimidine ring and the cyclopentene moiety to construct the desired bicyclic framework efficiently.

Palladium-Catalyzed Coupling of Epoxycyclopentene with Pyrimidines

Another sophisticated method involves palladium-catalyzed coupling reactions between epoxycyclopentene and pyrimidine nucleobases to install cyclopentenyl substituents at specific positions on the pyrimidine ring.

A representative synthesis reported includes:

- Reaction of epoxycyclopentene with thymine (a pyrimidine nucleobase) in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst in anhydrous dimethylformamide (DMF) at room temperature for 18 hours.

- The product is 1-(4′-hydroxy-2′-cyclopenten-1′-yl)-thymine, which can be further functionalized.

This method provides good regio- and stereochemical control and yields cyclopentenyl-substituted pyrimidines in moderate yields (e.g., 36%).

| Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Epoxycyclopentene + Thymine | Pd(PPh3)4 | Anhydrous DMF | Room temperature | 18 h | 36% |

Subsequent steps include hydrogenation, protection/deprotection, and radical bromination to prepare key intermediates for further coupling reactions.

Functionalization via Radical Bromination and Click Chemistry

Following the installation of the cyclopentenyl group, further functionalization is achieved by:

- Free radical bromination of the cyclopentenyl-substituted pyrimidine intermediate to introduce bromomethyl groups.

- Azidation of the bromomethyl intermediate to form azidomethyl derivatives.

- Copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") with terminal alkynes to yield 1,2,3-triazolylmethyl-substituted pyrimidines.

These reactions proceed under mild conditions (room temperature, biphasic solvent systems) and provide high yields (84–92%) of the desired functionalized derivatives without altering the stereochemistry of the chiral centers.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Radical bromination | NBS or similar | Standard radical conditions | High | Introduces bromomethyl group |

| Azidation | Sodium azide | Mild conditions | High | Converts bromide to azide |

| Click reaction | Terminal alkyne, CuSO4, sodium ascorbate | Room temperature, DCM/H2O biphasic | 84–92% | Forms triazole ring |

Summary Table of Key Preparation Steps

Analysis of Preparation Methods

Efficiency : The palladium-catalyzed coupling method offers regioselective installation of cyclopentenyl groups but moderate yields (~36%). The subsequent radical bromination and click chemistry steps are high yielding and versatile for functionalization.

Selectivity : The synthetic routes maintain stereochemical integrity of chiral centers, which is critical for biological activity studies.

Scalability : The use of mild conditions in the click chemistry step and the robustness of the palladium-catalyzed coupling suggest potential for scale-up.

Versatility : The modular approach allows for introduction of diverse substituents on the pyrimidine ring, enabling the synthesis of a wide range of derivatives.

Chemical Reactions Analysis

Types of Reactions: 4,6-Di(cyclopenten-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

4,6-Di(cyclopenten-1-yl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Di(cyclopenten-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Pyrazolyl substituents (as in 4,6-bis(1H-pyrazol-1-yl)pyrimidine) enhance cytoprotective effects, as demonstrated by its inhibition of HCl-ethanol-induced gastric ulcers in rats (ED₅₀: 12 mg/kg). Sulfonamide groups (e.g., sulfamethazine) confer antibacterial properties, likely due to competitive inhibition of dihydropteroate synthase.

Material Science Applications :

- Imidazolyl substituents (e.g., 4,6-di(1H-imidazol-1-yl)-pyrimidine) enable the synthesis of luminescent coordination polymers with terephthalate ligands, useful in optoelectronic devices.

- Carboxyphenyl groups (e.g., 4,6-di(4-carboxyphenyl)pyrimidine) provide coordination sites for metal ions, suggesting utility in porous materials or catalysts.

The electron-rich cyclopentenyl rings could enhance π-π stacking interactions, a property exploited in materials science for analogous compounds.

Q & A

Q. What are the validated synthetic routes for 4,6-Di(cyclopenten-1-yl)pyrimidine, and how can reaction conditions be optimized?

Synthetic pathways often involve cyclocondensation or cross-coupling reactions. For example, pyrimidine derivatives with cyclopentenyl groups are synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, where reaction parameters (e.g., temperature, catalyst loading, solvent polarity) significantly influence yield . Optimization may require Design of Experiments (DoE) approaches to evaluate interactions between variables. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural fidelity .

Q. How can researchers distinguish this compound from structurally similar pyrimidine derivatives?

Advanced analytical techniques are essential:

- Chromatography : HPLC or UPLC with a C18 column and gradient elution can separate isomers.

- Spectroscopy : IR spectroscopy identifies cyclopentenyl C-H stretching (~3000 cm), while F NMR (if applicable) differentiates fluorinated analogs .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems?

The cyclopentenyl groups may act as π-donors, stabilizing transition states in metal-catalyzed reactions. For example, in palladium-catalyzed cross-couplings, steric hindrance from the cyclopentenyl moieties could slow transmetallation, requiring ligand tuning (e.g., bulky phosphines) . Computational studies (DFT) can map electronic effects and predict regioselectivity in further functionalization .

Q. How do structural modifications of this compound impact its bioactivity in kinase inhibition assays?

Comparative studies with analogs (e.g., 4,6-dimethylpyrimidine derivatives) reveal that cyclopentenyl groups enhance lipophilicity, improving membrane permeability. In EGFR/HER2 kinase assays, substituent positioning (e.g., para vs. meta) on the pyrimidine ring correlates with IC values. Dose-response curves and molecular docking simulations help validate binding modes .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Conflicting reports may arise from solvent or impurity effects. Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH) with HPLC monitoring identifies degradation products. For example, cyclopentenyl ring oxidation to carbonyl derivatives can be mitigated via antioxidant additives (e.g., BHT) .

Methodological and Analytical Considerations

Q. What strategies are recommended for scaling up this compound synthesis without compromising purity?

- Process Chemistry : Transition from batch to flow chemistry reduces exothermic risks and improves mixing efficiency.

- Purification : Use of simulated moving bed (SMB) chromatography enhances yield and purity in large-scale runs .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How should researchers design assays to evaluate the compound’s adsorption on indoor surfaces (e.g., for environmental chemistry studies)?

Microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) quantifies adsorption kinetics on materials like cellulose or gypsum. Controlled humidity chambers replicate indoor environments, while Langmuir isotherm models describe surface coverage .

Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity data?

- Nonlinear Regression : Fit IC/EC values using four-parameter logistic models (e.g., Hill equation).

- Error Analysis : Bootstrap resampling quantifies confidence intervals in triplicate assays .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) to address variability .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

Cross-validate with certified reference standards and control for solvent effects (e.g., DMSO-d vs. CDCl). Public databases like PubChem or Reaxys provide benchmark spectra for comparison .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.